molecular formula C13H11NO3 B599534 Benzyl 5-formyl-1H-pyrrole-2-carboxylate CAS No. 183172-57-8

Benzyl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B599534
CAS No.: 183172-57-8
M. Wt: 229.235
InChI Key: WLHDCJQRTCXNRP-UHFFFAOYSA-N
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Description

Benzyl 5-formyl-1H-pyrrole-2-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a formyl group at the 5-position, and a carboxylate group at the 2-position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Target of Action

It’s worth noting that pyrrole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.

Mode of Action

Pyrrole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 22924 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the broad range of biological activities associated with pyrrole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it could potentially be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-formyl-1H-pyrrole-2-carboxylate typically involves the condensation of benzylamine with 5-formyl-2-pyrrolecarboxylic acid. The reaction is carried out under mild conditions, often using a catalytic amount of acid such as p-toluenesulfonic acid in an organic solvent like toluene . The reaction mixture is refluxed, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Benzyl 5-carboxyl-1H-pyrrole-2-carboxylate.

    Reduction: Benzyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate.

    Substitution: Various benzyl-substituted pyrrole derivatives depending on the substituent used.

Comparison with Similar Compounds

  • Benzyl 5-carboxyl-1H-pyrrole-2-carboxylate
  • Benzyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate
  • Benzyl 5-methyl-1H-pyrrole-2-carboxylate

Uniqueness: Benzyl 5-formyl-1H-pyrrole-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group can undergo specific chemical transformations that are not possible with other functional groups, making this compound valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

benzyl 5-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHDCJQRTCXNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10775479
Record name Benzyl 5-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183172-57-8
Record name Benzyl 5-formyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10775479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, To a stirred solution of 1H-pyrrole-2-carboxylic acid benzylester (2.0 g, 9.94 mmol) in 1,2-dichloroethane (15 mL) at 5° C. is sequentially added DMF (1.12 g, 15.31 mmol) and phosphoryl trichloride (2.35 g, 15.31 mmol). After the addition, the mixture is heated to 50° C. and stirred for an hour. Water is added and the mixture is extracted with ethyl acetate (3×). The combined organic layers are washed with water and brine then is dried over magnesium sulfate. The solvent is removed under reduced pressure and the residue is purified by flash chromatography (heptane/ethyl acetate=3:1) to give 5-formyl-1H-pyrrole-2-carboxylic acid benzyl ester; HPLC Retention time 1.64 minutes (condition C): MS 230.3 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
1.12 g
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reactant
Reaction Step Two
Quantity
2.35 g
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To DMF (5.93 g) was added POCl3 (12.45 g) dropwise at 0° C. The mixture was warmed to RT, diluted with DCM (40 mL) and cooled again to 0° C. A solution of 1H-pyrrole-2-carboxylic acid benzyl ester (15.00 g, prepared by adopting a procedure from J. Barry, G. Bram and A. Petit, Heterocycles 1985, 23, 875-880) in DCM (40 mL) was added dropwise at such a rate that the temperature of the reaction mixture did not rise above 0° C. The reaction was the heated to reflux for 30 min whereupon it was cooled to 10° C. A solution of sodium acetate (28g) in water (90 mL) was added carefully. After stirring for 15 min the two resulting phases were separated and the aqueous phase was washed with DCM (3×75 mL). The combined organic phases were washed with saturated Na2CO3 solution and brine, dried over MgSO4 and concentrated. The residue was purified by flash column chromatography on silica (ethyl acetate/heptanes 1:2) to provide 5-formyl-1H-pyrrole-2-carboxylic acid benzyl ester (8.0 g) and 4-formyl-1H-pyrrole-2-carboxylic acid benzyl ester (4.0 g).
Name
Quantity
5.93 g
Type
reactant
Reaction Step One
Name
Quantity
12.45 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
Heterocycles
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reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
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Quantity
40 mL
Type
solvent
Reaction Step Five

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